2-Heptyn-1-one, 1,1'-(1,3-phenylene)bis-

Description

Overview of Alkynone Chemistry in Advanced Organic Synthesis and Materials Science

Alkynones, which feature a ketone conjugated with an alkyne, are powerful intermediates in organic synthesis. The electron-withdrawing nature of the carbonyl group activates the alkyne for a variety of nucleophilic additions and cycloaddition reactions. This reactivity makes them valuable precursors for the synthesis of complex heterocyclic compounds and carbocyclic frameworks.

In the realm of materials science, the rigidity and linearity of the alkyne unit, combined with the reactivity of the ketone, allow for the construction of highly ordered and functional materials. For instance, related bis-chalcones, which also possess two α,β-unsaturated carbonyl systems, have been investigated for their applications as photosensitizers and photoinitiators. The inherent properties of alkynones suggest their potential in developing novel polymers and organic materials with tailored electronic and photophysical properties. For example, studies on bis(arylidene)cycloalkanones have demonstrated their utility in creating photoresponsive materials and devices, such as molecular switches and optical data storage.

The Strategic Role of Phenylene Scaffolds in Bridged Molecular Systems

A 1,3-phenylene (or meta-phenylene) scaffold, as present in the subject compound, enforces a specific angular geometry between the two appended functional groups. This "bent" conformation can be strategically employed to create unique molecular clefts and cavities, which are of interest in host-guest chemistry and the design of molecular sensors. Furthermore, the meta-linkage can influence the electronic properties of the molecule, often leading to different photophysical behaviors compared to their ortho or para isomers. Research on phenylene-bridged binuclear organometallic complexes has shown that the geometry of the phenylene linker significantly impacts catalytic activity.

Specific Context of 2-Heptyn-1-one, 1,1'-(1,3-phenylene)bis- within Emerging Bis-Alkynone Research

2-Heptyn-1-one, 1,1'-(1,3-phenylene)bis- combines the reactive potential of the bis-alkynone system with the defined structural control of the 1,3-phenylene scaffold. The two heptyn-1-one arms provide sites for further chemical transformations, such as the Paal-Knorr synthesis of furans, pyrroles, and thiophenes, or for polymerization reactions. The presence of two such groups suggests its potential use as a cross-linking agent to impart rigidity and thermal stability to polymers. For instance, N,N'-1,3-Phenylene bismaleimide, a structurally related compound, is used to improve the heat resistance and mechanical properties of rubber. chemicalbook.com

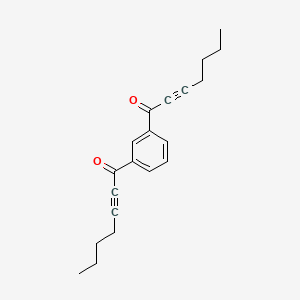

Structure

2D Structure

3D Structure

Properties

CAS No. |

192993-52-5 |

|---|---|

Molecular Formula |

C20H22O2 |

Molecular Weight |

294.4 g/mol |

IUPAC Name |

1-(3-hept-2-ynoylphenyl)hept-2-yn-1-one |

InChI |

InChI=1S/C20H22O2/c1-3-5-7-9-14-19(21)17-12-11-13-18(16-17)20(22)15-10-8-6-4-2/h11-13,16H,3-8H2,1-2H3 |

InChI Key |

VGFFVDMJBSKVFY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC#CC(=O)C1=CC(=CC=C1)C(=O)C#CCCCC |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 2 Heptyn 1 One, 1,1 1,3 Phenylene Bis

Retrosynthetic Analysis of the 1,3-Phenylenebis(alkynone) Motif

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down the target molecule into simpler, commercially available or easily synthesized precursors. amazonaws.comicj-e.org For 2-Heptyn-1-one, 1,1'-(1,3-phenylene)bis-, the analysis begins by identifying the key functional groups and bonds that can be disconnected through known and reliable chemical reactions. youtube.comyoutube.com

The target molecule features two ketone-alkyne (alkynone) functionalities attached to a benzene (B151609) ring at the 1 and 3 positions. The most logical disconnections are the carbon-carbon bonds linking the carbonyl groups to the aromatic ring. This two-group C-C disconnection points to two primary types of precursors:

A functionalized 1,3-phenylene unit, which acts as a dielectrophile. A prime example is isophthaloyl chloride .

A nucleophilic heptynyl moiety, such as a heptynyl organometallic reagent (e.g., an organozinc or Grignard reagent).

Alternatively, a different disconnection strategy involves breaking the bond between the carbonyl carbon and the alkyne. This leads to:

A 1,3-disubstituted benzene precursor that contains two acyl groups, such as isophthalaldehyde or a derivative.

A nucleophilic heptynyl anion.

A third approach, leveraging modern coupling chemistry, disconnects the aryl-alkyne C-C bonds. This suggests precursors such as:

A 1,3-dihalogenated benzene (e.g., 1,3-dibromobenzene).

A terminal alkyne, such as 1-heptyne (B1330384) , which can then be coupled and subsequently oxidized or directly incorporated via carbonylative coupling. rsc.org

This analytical process provides a roadmap, suggesting that the synthesis can be achieved by either building the acyl groups onto a pre-formed 1,3-dialkynylbenzene or by attaching the entire heptynone side chain to a central benzene ring. youtube.com

Synthesis of Key Precursors for 2-Heptyn-1-one, 1,1'-(1,3-phenylene)bis-

The central aromatic component can be prepared in several forms, depending on the chosen carbon-carbon bond formation strategy.

Isophthaloyl Chloride : This is a valuable precursor for Friedel-Crafts acylation-type reactions. It is typically synthesized from isophthalic acid. Common chlorinating agents include thionyl chloride (SOCl₂) and phosgene (B1210022) (COCl₂). patsnap.comgoogle.com The reaction with thionyl chloride is often performed in an inert solvent with a catalyst like N,N-dimethylformamide (DMF), yielding high-purity isophthaloyl chloride after distillation. patsnap.compatsnap.com Another industrial method involves the chlorination of m-xylene (B151644) to 1,3-bis(trichloromethyl)benzene, which is then reacted with isophthalic acid. google.com

| Precursor | Reagent(s) | Catalyst | Key Conditions | Product Purity/Yield | Reference(s) |

| Isophthalic Acid | Thionyl Chloride | N,N-dimethylformamide | Reflux, 50-80°C | >99.9% Purity, >99.5% Yield | patsnap.compatsnap.com |

| Isophthalic Acid | Phosgene | N-phenyl-N-methylbenzamide | 70-120°C, inert solvent | >99.95% Purity | google.com |

| m-Xylene | Chlorine, then Isophthalic Acid | LED light, then catalyst | 110-140°C, then 120-140°C | >99.9% Purity, >96% Yield | google.com |

1,3-Diethynylbenzene (B158350) : This precursor is essential for pathways involving Sonogashira coupling. A common laboratory synthesis involves the palladium-catalyzed Sonogashira coupling of 1,3-dibromobenzene (B47543) with a protected acetylene, such as trimethylsilylacetylene, followed by deprotection of the silyl (B83357) group. An alternative route is the dehydrobromination of a tetrabromoethylbenzene derivative. google.com

The seven-carbon alkynyl side chain can be constructed from various starting materials.

1-Heptyne : This terminal alkyne is a versatile precursor. It can be synthesized by the alkylation of acetylene. Acetylene is first deprotonated with a strong base like sodium amide (NaNH₂) to form sodium acetylide, which is then reacted with a C5 alkyl halide like 1-bromopentane. chemicalbook.comchegg.com Another method involves the double dehydrohalogenation of a 1,2-dihaloheptane, which can be prepared from 1-heptene. vaia.com

2-Heptyn-1-ol : This propargylic alcohol, with the CAS number 1002-36-4, serves as another important precursor. nih.govthermofisher.com For use in synthesizing the target alkynone, the primary alcohol group of 2-Heptyn-1-ol must be oxidized. Standard oxidation reagents like pyridinium (B92312) chlorochromate (PCC) or conditions used in Swern or Dess-Martin oxidations would convert the alcohol to the corresponding aldehyde, 2-heptynal. Further oxidation would yield 2-heptynoic acid. These functionalized heptynyl moieties can then be used in subsequent bond-forming steps.

Carbon-Carbon Bond Formation Strategies for the Bis-Alkynone Core

With the precursors in hand, the final assembly of 2-Heptyn-1-one, 1,1'-(1,3-phenylene)bis- can be accomplished through several robust C-C bond-forming reactions.

The Friedel-Crafts acylation is a classic method for forming aryl ketone linkages. nih.govyoutube.com In the context of the target molecule, a double Friedel-Crafts reaction could be envisioned. A plausible approach involves the reaction of a nucleophilic heptynyl species with an electrophilic 1,3-phenylene derivative.

A highly effective strategy would be to react isophthaloyl chloride with two equivalents of a heptynyl organometallic reagent. For instance, 1-heptyne can be converted to a nucleophile like heptynylmagnesium bromide (a Grignard reagent) or a diheptynylcadmium reagent. The reaction with the diacid chloride would then form the desired diketone structure. The use of acyl chlorides as electrophiles is a cornerstone of Friedel-Crafts chemistry. masterorganicchemistry.com

Modern synthetic chemistry offers powerful palladium-catalyzed cross-coupling reactions that are highly efficient for forming carbon-carbon bonds under mild conditions. nih.gov

Sonogashira Coupling : The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org A direct synthesis of the target molecule could be achieved via a carbonylative Sonogashira coupling . This advanced method involves the reaction of 1,3-diiodobenzene (B1666199) or 1,3-dibromobenzene with 1-heptyne in the presence of a palladium catalyst and a source of carbon monoxide (CO). rsc.orgnih.gov This one-pot reaction elegantly constructs the aryl-carbonyl and carbonyl-alkyne bonds simultaneously to form the bis-alkynone core.

| Aryl Halide | Alkyne | CO Source | Catalyst System | Product | Reference(s) |

| Aryl Iodide | Terminal Alkyne | Chloroform (CHCl₃) | Pd-catalyst, CsOH·H₂O | Alkynone | rsc.org |

| Glycosyl Halide | Terminal Alkyne | Mo(CO)₆ | Pd-catalyst | Glyco-alkynone | nih.gov |

Negishi Coupling : The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgnumberanalytics.comchemistnotes.com This reaction is noted for its versatility and high tolerance of functional groups. wikipedia.orgchemistnotes.com A potential Negishi route to the target molecule could involve:

Preparation of a hept-2-ynoyl chloride.

Formation of a 1,3-phenylenedizinc reagent from 1,3-dibromobenzene.

Palladium-catalyzed coupling of the dizinc (B1255464) reagent with two equivalents of the hept-2-ynoyl chloride.

This method allows for the selective formation of C(sp²)-C(sp²) bonds, which is precisely what is required to link the carbonyl groups to the benzene ring. organic-chemistry.org

Optimization of Reaction Conditions and Enhancement of Synthetic Yields for 2-Heptyn-1-one, 1,1'-(1,3-phenylene)bis-

The efficiency and yield of the synthesis of 2-Heptyn-1-one, 1,1'-(1,3-phenylene)bis-, particularly through the Sonogashira coupling, are highly dependent on the careful optimization of several reaction parameters. These parameters include the choice of catalyst, co-catalyst, solvent, base, and temperature. Researchers have extensively studied the optimization of these conditions for analogous bis-alkynylbenzene syntheses to maximize product formation and minimize side reactions.

Key factors that are typically optimized include:

Palladium Catalyst: The choice of the palladium source is critical. Complexes such as Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd₂(dba)₃ are commonly used. The catalyst loading is also a crucial variable, with lower loadings being desirable for cost-effectiveness and reduced metal contamination.

Copper Co-catalyst: The classic Sonogashira protocol involves a copper(I) co-catalyst, such as CuI, which facilitates the formation of a copper acetylide intermediate, accelerating the reaction. However, copper-free Sonogashira reactions have also been developed to avoid issues related to the homocoupling of alkynes (Glaser coupling) and the potential toxicity of copper.

Ligand: For the palladium catalyst, phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) are standard. However, the use of more electron-rich and sterically demanding ligands, such as tri(tert-butyl)phosphine or N-heterocyclic carbenes (NHCs), can significantly enhance catalytic activity, particularly with less reactive aryl chlorides.

Base: An amine base, such as triethylamine (B128534) (NEt₃) or diisopropylethylamine (DIPEA), is essential to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the terminal alkyne.

Solvent: The choice of solvent can influence reaction rates and solubility of the reactants and catalyst. Common solvents include tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and toluene.

Temperature: Reaction temperatures can range from room temperature to elevated temperatures, depending on the reactivity of the substrates. Careful control of temperature is necessary to balance reaction rate with catalyst stability and selectivity.

The optimization of these conditions is a multifactorial process, often requiring systematic screening to identify the ideal combination for a specific substrate pairing. Below is an interactive data table illustrating a hypothetical optimization study for the synthesis of a 1,3-dialkynylbenzene, a direct precursor to the target compound.

TFP: Tri(2-furyl)phosphine

This hypothetical data demonstrates a systematic approach to optimizing the Sonogashira coupling for a generic 1,3-diethynylbenzene synthesis. The findings suggest that a combination of a palladium catalyst with a specific phosphine ligand, in a suitable solvent and at an elevated temperature, can lead to high yields of the desired product. The addition of an appropriate base is also shown to be crucial for the reaction's success. researchgate.net

Mechanistic Investigations of Crucial Synthetic Steps Leading to 2-Heptyn-1-one, 1,1'-(1,3-phenylene)bis-

The Sonogashira coupling reaction, a cornerstone for the synthesis of the alkynylated precursor to 2-Heptyn-1-one, 1,1'-(1,3-phenylene)bis-, proceeds through a well-established catalytic cycle. Understanding this mechanism is vital for rationalizing the effects of different reaction parameters and for troubleshooting suboptimal results. The catalytic cycle is generally accepted to involve a palladium(0)/palladium(II) cycle and, in the classic protocol, a parallel copper(I) cycle.

The primary steps in the palladium catalytic cycle are as follows:

Transmetalation: In the presence of a copper(I) co-catalyst, the terminal alkyne first reacts with the copper salt to form a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex, transferring the acetylide group to the palladium center and regenerating the copper(I) halide. In copper-free protocols, the deprotonated alkyne is thought to coordinate directly to the palladium center, followed by deprotonation by the base.

Reductive Elimination: The resulting diorganopalladium(II) complex, bearing both the aryl and alkynyl ligands, undergoes reductive elimination to form the new carbon-carbon bond of the arylalkyne product. This step also regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Experimental and computational studies have provided significant insights into the intricacies of this mechanism. For instance, kinetic studies and mass spectrometry monitoring of Sonogashira reactions have helped to identify key intermediates and potential side reactions. ru.nl One such side reaction is the formation of diynes (Glaser coupling), which is often promoted by the copper co-catalyst in the presence of oxygen. The development of copper-free Sonogashira conditions has been a major advance in mitigating this unwanted side reaction.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Heptyn 1 One, 1,1 1,3 Phenylene Bis

Methodologies in Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For a molecule like 2-Heptyn-1-one, 1,1'-(1,3-phenylene)bis-, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for a comprehensive structural assignment.

In the case of a related 1,3-disubstituted benzene (B151609) derivative, 1,3-bis{2,2-dichloro-1-[(E)-phenyldiazenyl]ethenyl}benzene, the ¹H NMR spectrum in CDCl₃ shows aromatic protons in the range of δ 6.58–8.02 ppm. nih.gov The ¹³C NMR spectrum of this compound displays signals at δ 121.8, 122.15, 124.83, 126.28, 127.32, 128.04, 128.95, 130.09, 133.12, and 139.07 ppm, corresponding to the various aromatic and vinylic carbons. nih.gov

For 2-Heptyn-1-one, 1,1'-(1,3-phenylene)bis-, one would expect to see characteristic signals for the aromatic protons of the 1,3-substituted benzene ring, as well as signals for the protons of the two heptynone side chains. The methylene (B1212753) and methyl protons of the butyl groups would appear in the aliphatic region of the ¹H NMR spectrum. The acetylenic carbons would have distinctive chemical shifts in the ¹³C NMR spectrum, typically in the range of δ 70-90 ppm. The carbonyl carbons would be observed further downfield, generally above δ 160 ppm. mdpi.com

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial in assembling the final structure by establishing proton-proton and proton-carbon correlations through bonds.

Interactive Data Table: Expected NMR Data for 2-Heptyn-1-one, 1,1'-(1,3-phenylene)bis- (Hypothetical)

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.5 - 8.5 | 128 - 135 |

| Aromatic C (quaternary) | - | 135 - 140 |

| Carbonyl C=O | - | > 160 |

| Acetylenic C | - | 70 - 90 |

| CH₂ (adjacent to alkyne) | ~2.5 | ~20 |

| CH₂ (alkyl chain) | 1.3 - 1.7 | 22 - 31 |

| CH₃ | ~0.9 | ~14 |

Mass Spectrometric Techniques for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For 2-Heptyn-1-one, 1,1'-(1,3-phenylene)bis-, high-resolution mass spectrometry (HRMS) would provide the precise molecular weight, allowing for the determination of its molecular formula (C₂₀H₂₂O₂). The fragmentation pattern in the mass spectrum would be expected to show characteristic losses corresponding to the structural features of the molecule. Common fragmentation pathways for ketones include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. chemguide.co.uk The loss of alkyl fragments from the heptynone side chains would likely be observed.

In the ESI-MS spectrum of the related compound 1,3-bis{2,2-dichloro-1-[(E)-phenyldiazenyl]ethenyl}benzene, a protonated molecular ion [M+H]⁺ was observed at m/z 477.32, confirming its molecular weight. nih.gov The analysis of fragmentation patterns can be complex, often requiring tandem mass spectrometry (MS/MS) experiments to elucidate the structure of the fragment ions. uva.nl

Interactive Data Table: Expected Mass Spectrometry Data for 2-Heptyn-1-one, 1,1'-(1,3-phenylene)bis-

| Technique | Expected Result |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺) |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation pattern showing loss of butyl groups, CO, and other characteristic fragments. |

Infrared (IR) and Raman Spectroscopic Approaches for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

For 2-Heptyn-1-one, 1,1'-(1,3-phenylene)bis-, the IR spectrum would be expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1650-1700 cm⁻¹. mdpi.com The carbon-carbon triple bond (C≡C) of the alkyne would give rise to a weaker absorption in the range of 2100-2260 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching would appear just below 3000 cm⁻¹. mdpi.com

Raman spectroscopy would be particularly useful for observing the C≡C stretching vibration, as this bond is highly polarizable and often gives a strong Raman signal. The symmetric vibrations of the benzene ring would also be more prominent in the Raman spectrum.

Interactive Data Table: Characteristic IR and Raman Frequencies for 2-Heptyn-1-one, 1,1'-(1,3-phenylene)bis- (Hypothetical)

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C=O | Stretch | 1650 - 1700 (Strong) | Weak to medium |

| C≡C | Stretch | 2100 - 2260 (Weak to medium) | Strong |

| Aromatic C-H | Stretch | > 3000 | Medium |

| Aliphatic C-H | Stretch | < 3000 | Medium |

| Aromatic C=C | Stretch | 1400 - 1600 | Strong |

Chromatographic and High-Resolution Separation Techniques for Purity Assessment and Isomer Analysis

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. For a non-volatile compound like 2-Heptyn-1-one, 1,1'-(1,3-phenylene)bis-, High-Performance Liquid Chromatography (HPLC) would be the method of choice. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would likely be effective for its analysis. The purity of the compound can be determined by the area percentage of its peak in the chromatogram.

In the synthesis of related compounds, column chromatography on silica (B1680970) gel is often used for purification. nih.gov For purity assessment, a supplier of a related compound, 2-Heptyn-1-ol, specifies an assay of ≥96.0% by Gas Chromatography (GC). thermofisher.com

X-ray Diffraction Crystallography Methodologies for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If suitable crystals of 2-Heptyn-1-one, 1,1'-(1,3-phenylene)bis- could be grown, this method would provide detailed information about its bond lengths, bond angles, and intermolecular interactions in the solid state.

For instance, the crystal structure of 1,3-bis(chloromethyl)-2-methyl-5-nitrobenzene, a C2/c monoclinic system, has been reported with specific unit cell dimensions. researchgate.net Another related compound, 1,3-bis{2,2-dichloro-1-[(E)-phenyldiazenyl]ethenyl}benzene, crystallizes and its structure has also been determined by X-ray diffraction. nih.gov The analysis of a related bis-alkyne macrocycle revealed a chair-like conformation in the solid state. researchgate.net Such studies provide invaluable insights into the supramolecular chemistry and packing of molecules in the crystal lattice.

Interactive Data Table: Hypothetical Crystallographic Data for 2-Heptyn-1-one, 1,1'-(1,3-phenylene)bis-

| Parameter | Value |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | a, b, c, α, β, γ (To be determined) |

| Key Bond Lengths | C=O, C≡C, C-C, C-H (To be determined) |

| Key Bond Angles | Angles around the benzene ring and in the side chains (To be determined) |

Chemical Transformations and Derivatization Pathways of 2 Heptyn 1 One, 1,1 1,3 Phenylene Bis

Reactions Involving the Alkyne Moieties of 2-Heptyn-1-one, 1,1'-(1,3-phenylene)bis-

The carbon-carbon triple bonds of the heptynyl groups are centers of high electron density, making them susceptible to a variety of addition and metal-catalyzed reactions.

Cycloaddition Chemistry with Alkynes (e.g., Huisgen Cycloadditions, Diels-Alder Reactions)

Huisgen 1,3-Dipolar Cycloaddition: This reaction involves the treatment of an alkyne with a 1,3-dipole, such as an azide (B81097), to form a five-membered heterocyclic ring. organic-chemistry.orgresearchgate.net For 2-Heptyn-1-one, 1,1'-(1,3-phenylene)bis-, a reaction with an organic azide (R-N₃) would be expected to yield bis-triazole products. The reaction can proceed thermally, often resulting in a mixture of regioisomers, or with copper(I) catalysis, which typically affords the 1,4-disubstituted triazole with high regioselectivity. mdpi.comnih.gov Ruthenium catalysis can also be employed, leading to the formation of the 1,5-regioisomer. nih.gov The strain-promoted azide-alkyne cycloaddition (SPAAC) is another variant that utilizes strained cycloalkynes for rapid and catalyst-free conjugation. mdpi.comlibretexts.org

Diels-Alder Reaction: As a dienophile, the alkyne moieties of the title compound can react with a conjugated diene in a [4+2] cycloaddition to form a six-membered ring. numberanalytics.comlibretexts.org The reactivity in Diels-Alder reactions is enhanced by the presence of electron-withdrawing groups on the dienophile. libretexts.org The ketone groups in 2-Heptyn-1-one, 1,1'-(1,3-phenylene)bis- act as electron-withdrawing groups, which should facilitate this transformation. The reaction with a diene like 1,3-butadiene (B125203) would lead to the formation of a bis-cyclohexadiene derivative.

| Cycloaddition Type | Reactant | Potential Product Structure | Key Features |

| Huisgen (Cu-catalyzed) | Organic Azide (R-N₃) | Bis(1,4-disubstituted 1,2,3-triazole) | High regioselectivity, mild conditions. mdpi.comnih.gov |

| Huisgen (Ru-catalyzed) | Organic Azide (R-N₃) | Bis(1,5-disubstituted 1,2,3-triazole) | Complementary regioselectivity to Cu-catalyzed version. nih.gov |

| Diels-Alder | Conjugated Diene | Bis-cyclohexadiene adduct | Formation of six-membered rings. numberanalytics.comlibretexts.org |

Hydration, Hydroamination, and Related Nucleophilic Additions to Alkyne Triple Bonds

Hydration: The addition of water across the alkyne triple bond, typically catalyzed by acid and a mercury(II) salt, would yield a diketone. The initial product of hydration is an enol, which would tautomerize to the more stable ketone. In the case of 2-Heptyn-1-one, 1,1'-(1,3-phenylene)bis-, hydration of both alkyne moieties would result in a tetraketone derivative.

Hydroamination: The addition of an N-H bond of an amine across the alkyne is known as hydroamination. This reaction can be catalyzed by various transition metals, including rhodium, nickel, and tungsten complexes. youtube.commasterorganicchemistry.comchemspider.com The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is often dependent on the specific catalyst and reaction conditions employed. For an internal alkyne like that in the title compound, hydroamination would lead to the formation of enamine or imine products.

Transition Metal-Catalyzed Functionalization of Terminal Alkynes

While the alkyne in 2-Heptyn-1-one, 1,1'-(1,3-phenylene)bis- is internal, related reactions of terminal alkynes are highly relevant. Transition metal-catalyzed reactions, particularly with palladium, are powerful tools for C-C bond formation. nih.gov For a terminal analogue, reactions such as the Sonogashira, Heck, and Suzuki couplings would be applicable, allowing for the introduction of a wide variety of substituents. These reactions typically proceed via an oxidative addition, migratory insertion, and reductive elimination cycle.

Reactions at the Ketone Functionalities of 2-Heptyn-1-one, 1,1'-(1,3-phenylene)bis-

The carbonyl groups of the ketone functionalities are electrophilic centers and are thus susceptible to attack by nucleophiles.

Nucleophilic Additions to Carbonyl Groups (e.g., Grignard, Organolithium Reagents)

Grignard and Organolithium Reagents: These strong carbon-based nucleophiles readily add to ketones to form tertiary alcohols after an acidic workup. organic-chemistry.orgyoutube.comresearchgate.net The reaction of 2-Heptyn-1-one, 1,1'-(1,3-phenylene)bis- with two equivalents of a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) would result in the formation of a bis-tertiary alcohol. researchgate.net It is important to note that these reagents are also strong bases and could potentially react with any acidic protons in the molecule.

| Nucleophile | Product after Workup | Key Features |

| Grignard Reagent (R-MgX) | Bis-tertiary alcohol | Forms a new C-C bond at the carbonyl carbon. organic-chemistry.orgyoutube.com |

| Organolithium Reagent (R-Li) | Bis-tertiary alcohol | Highly reactive nucleophile. researchgate.netresearchgate.net |

Condensation and Enolization Reactions (e.g., Aldol (B89426), Claisen)

Aldol Condensation: In the presence of a base or acid, the ketone can be converted to its enol or enolate form. This enolate can then act as a nucleophile and attack the carbonyl group of another molecule, such as an aldehyde, in a crossed aldol condensation. This reaction forms a β-hydroxy ketone, which can subsequently dehydrate to form an α,β-unsaturated ketone. The Claisen-Schmidt reaction is a specific type of crossed aldol condensation between a ketone and an aromatic aldehyde that lacks α-hydrogens.

Claisen Condensation: While the classic Claisen condensation occurs between two ester molecules, related reactions involving ketones are known. A crossed Claisen-type reaction could potentially occur between the enolate of the ketone and an ester, leading to the formation of a β-diketone.

Functionalization of the Phenylene Core of 2-Heptyn-1-one, 1,1'-(1,3-phenylene)bis-

The chemical behavior of the aromatic ring in 2-Heptyn-1-one, 1,1'-(1,3-phenylene)bis- is profoundly influenced by the two meta-disposed heptynoyl substituents. These groups are strongly deactivating, meaning they decrease the rate of electrophilic aromatic substitution compared to benzene (B151609). youtube.com This deactivation stems from the electron-withdrawing nature of the carbonyl groups. nih.gov

Electrophilic Aromatic Substitution Strategies

The two heptynoyl groups on the phenylene ring are meta-directing for electrophilic aromatic substitution. thieme-connect.com This is because the carbocation intermediates formed during ortho or para attack are destabilized by the adjacent positively polarized carbonyl carbon. thieme-connect.com In contrast, the intermediate for meta-substitution avoids this unfavorable interaction, making it the more stable and favored pathway. thieme-connect.com

Therefore, electrophilic substitution reactions such as nitration, halogenation, and sulfonation are predicted to occur at the positions meta to both acyl groups. In the case of 1,3-disubstituted benzene, the potential sites for a third substituent are C4, C5, and C6, with C2 being sterically hindered. Given that both heptynoyl groups direct to the positions meta to themselves, substitution would be directed to the C5 position. However, the strong deactivating nature of the two acyl groups means that harsh reaction conditions are typically required to achieve substitution. rsc.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 2-Heptyn-1-one, 1,1'-(1,3-phenylene)bis-

| Electrophilic Reagent | Predicted Major Product |

| HNO₃/H₂SO₄ | 5-Nitro-1,3-di(hept-2-ynoyl)benzene |

| Br₂/FeBr₃ | 5-Bromo-1,3-di(hept-2-ynoyl)benzene |

| SO₃/H₂SO₄ | 5-(Hept-2-ynoyl)-3-(hept-2-ynoyl)benzenesulfonic acid |

This table is predictive and based on the established directing effects of acyl groups on aromatic rings.

It is important to note that forcing conditions can sometimes lead to a mixture of products or undesired side reactions. The deactivating effect of the two acyl groups makes the phenylene core significantly less nucleophilic than benzene. youtube.com

Palladium-Catalyzed Cross-Coupling Reactions on the Aromatic Ring

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile alternative for the functionalization of the phenylene core, often under milder conditions than electrophilic aromatic substitution. rsc.orguchicago.edu These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst. nih.gov For the application of these methods to 2-Heptyn-1-one, 1,1'-(1,3-phenylene)bis-, a pre-functionalized derivative, such as a halogenated version (e.g., 5-bromo-1,3-di(hept-2-ynoyl)benzene), would typically be used.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction is a widely used method for the formation of carbon-carbon bonds, coupling an organoboron compound with an organic halide or triflate. organic-chemistry.org A bromo-substituted derivative of the target compound could be coupled with a variety of aryl or vinyl boronic acids or esters to introduce new substituents at the C5 position. The reaction is known to be tolerant of a wide range of functional groups, including ketones. acs.orgzhaojgroup.com

Sonogashira Coupling:

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.gov This reaction would be particularly useful for introducing alkynyl moieties onto the phenylene core of a halogenated derivative of 2-Heptyn-1-one, 1,1'-(1,3-phenylene)bis-. The reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and a base. nih.gov Copper-free conditions have also been developed to avoid the homocoupling of terminal alkynes. nih.gov

Heck Reaction:

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. uchicago.edu A halogenated derivative of the target compound could undergo a Heck reaction with various alkenes to introduce vinyl groups at the C5 position of the phenylene ring. rsc.org

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions on a Halogenated Derivative of 2-Heptyn-1-one, 1,1'-(1,3-phenylene)bis- (5-Bromo-1,3-di(hept-2-ynoyl)benzene)

| Coupling Reaction | Coupling Partner | Potential Product |

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | 5-Aryl-1,3-di(hept-2-ynoyl)benzene |

| Sonogashira | Terminal alkyne (R-C≡CH) | 5-Alkynyl-1,3-di(hept-2-ynoyl)benzene |

| Heck | Alkene (CH₂=CHR) | 5-Vinyl-1,3-di(hept-2-ynoyl)benzene |

This table illustrates potential applications of common cross-coupling reactions on a hypothetical bromo-substituted derivative.

Direct C-H activation is an emerging and highly attractive strategy in organic synthesis that avoids the need for pre-functionalized starting materials. While palladium-catalyzed ortho-C–H functionalization of aromatic ketones has been reported, achieving meta-selectivity in the presence of deactivating groups can be challenging. thieme-connect.com Some methods have been developed for meta-selective C-H functionalization of arenes with electron-withdrawing groups, often employing specialized directing groups to achieve the desired regioselectivity. nih.govnih.gov The application of such direct C-H functionalization methods to 2-Heptyn-1-one, 1,1'-(1,3-phenylene)bis- would represent a significant advancement, offering a more atom-economical route to novel derivatives.

Applications of 2 Heptyn 1 One, 1,1 1,3 Phenylene Bis in Materials Science and Supramolecular Chemistry

Utilization of 2-Heptyn-1-one, 1,1'-(1,3-phenylene)bis- in Polymer Chemistry

The presence of two terminal alkyne groups makes 2-Heptyn-1-one, 1,1'-(1,3-phenylene)bis- a versatile monomer and cross-linking agent in polymer synthesis. These reactive sites offer a gateway to a variety of polymerization techniques, enabling the creation of polymers with tailored properties.

Polymerization Strategies via Alkyne Units (e.g., Click Polymerization)

The terminal alkyne functionalities of 2-Heptyn-1-one, 1,1'-(1,3-phenylene)bis- are particularly well-suited for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." mdpi.com This highly efficient and regioselective reaction allows for the formation of 1,2,3-triazole linkages, which are known for their stability and aromatic nature. mdpi.comresearchgate.net When reacted with difunctional azide-containing monomers, 2-Heptyn-1-one, 1,1'-(1,3-phenylene)bis- can undergo step-growth polymerization to produce poly(triazole)s. dntb.gov.ua These polymers are noted for their high thermal stability and solubility in common organic solvents, properties that are highly desirable for processing and various applications. mdpi.com The resulting polymer backbone incorporates the rigid 1,3-phenylene diketone unit, which can impart specific thermal and mechanical properties to the final material.

The general scheme for the click polymerization of a bis-alkyne monomer like 2-Heptyn-1-one, 1,1'-(1,3-phenylene)bis- with a diazide monomer is depicted below:

n (HC≡C-R-C≡CH) + n (N₃-R'-N₃) → [-C≡C-R-C≡C-(C₂HN₃)-R'-(C₂HN₃)-]ₙ

Where R represents the 1,3-phenylenebis(one) moiety and R' is the organic spacer of the diazide comonomer.

Role as a Cross-linking Agent in the Formation of Polymer Networks

Beyond its role as a monomer in linear polymer chains, 2-Heptyn-1-one, 1,1'-(1,3-phenylene)bis- can function as an effective cross-linking agent. researchgate.netsigmaaldrich.com Cross-linking is a critical process for transforming thermoplastic polymers into thermosets, which exhibit enhanced mechanical strength, thermal stability, and chemical resistance. sigmaaldrich.com The two alkyne groups can react with suitable functionalities on pre-existing polymer chains to form a three-dimensional network structure. sigmaaldrich.com For instance, in polymers containing azide (B81097) side groups, the introduction of 2-Heptyn-1-one, 1,1'-(1,3-phenylene)bis- and subsequent thermal or catalytic activation can lead to the formation of a cross-linked network via triazole ring formation. This approach allows for precise control over the cross-link density and, consequently, the material's properties.

Integration into the Construction of Organic Frameworks and Porous Materials

The rigid and geometrically defined structure of 2-Heptyn-1-one, 1,1'-(1,3-phenylene)bis- makes it an attractive building block, or "linker," for the synthesis of porous materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). mdpi.comulb.ac.beresearchgate.net In this context, the terminal alkynes can undergo various coupling reactions to form extended, crystalline networks with well-defined pores.

While direct experimental evidence for the use of this specific diketone in MOFs is not yet prevalent, analogous 1,3,5-trisubstituted benzene (B151609) derivatives have been successfully employed as organic linkers. mdpi.comresearchgate.net For example, 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene has been used to create MOFs with notable gas adsorption capacities. mdpi.com The synthesis of such frameworks typically involves the reaction of the organic linker with metal ions or clusters under solvothermal conditions. ulb.ac.be The resulting materials exhibit high surface areas and tunable pore sizes, making them promising candidates for applications in gas storage and separation. northwestern.edu

Supramolecular Assembly and Self-Organizing Systems Incorporating 2-Heptyn-1-one, 1,1'-(1,3-phenylene)bis-

Supramolecular chemistry focuses on the non-covalent interactions that govern the self-assembly of molecules into larger, ordered structures. The molecular design of 2-Heptyn-1-one, 1,1'-(1,3-phenylene)bis-, with its combination of a rigid aromatic core and flexible side chains, allows it to participate in such self-organizing systems. Crown ethers, for example, are known to form stable complexes with guest molecules through non-covalent interactions and are key components in the construction of interlocked molecules. researchgate.net While not a crown ether itself, the structural motifs within 2-Heptyn-1-one, 1,1'-(1,3-phenylene)bis- could potentially engage in host-guest chemistry and the formation of complex supramolecular architectures.

Development of Advanced Functional Materials Derived from 2-Heptyn-1-one, 1,1'-(1,3-phenylene)bis- (excluding biomedical applications)

The versatility of 2-Heptyn-1-one, 1,1'-(1,3-phenylene)bis- as a building block extends to the development of a range of advanced functional materials. The incorporation of this diketone into polymer backbones can lead to materials with high thermal stability and desirable mechanical properties. For instance, aromatic polyketones are a class of high-performance thermoplastics known for their excellent thermal and chemical resistance. vt.edu The synthesis of novel polyketone structures, or the modification of existing ones using this difunctional monomer, could yield materials suitable for demanding applications in the aerospace and electronics industries.

Furthermore, the reactive alkyne groups can serve as handles for post-polymerization modification, allowing for the introduction of various functional groups to the polymer chain. This functionalization can be used to tune the material's properties, such as its solubility, processability, and affinity for other materials, opening up possibilities for its use in coatings, adhesives, and composite materials.

Below is a table summarizing the potential applications based on the functional groups of the title compound:

| Functional Group | Potential Application Area | Rationale |

| Terminal Alkynes | Click Polymerization | Highly efficient and selective reaction for forming stable poly(triazole)s. mdpi.com |

| Terminal Alkynes | Cross-linking Agent | Forms robust 3D networks, enhancing thermal and mechanical properties of polymers. researchgate.netsigmaaldrich.com |

| 1,3-Phenylene Core | Organic Frameworks | Acts as a rigid linker for creating porous materials for gas storage and separation. mdpi.comulb.ac.be |

| Ketone Groups | High-Performance Polymers | Contributes to the thermal stability and mechanical strength of aromatic polyketones. vt.edu |

| Entire Molecule | Supramolecular Assembly | The defined geometry and functional groups can drive the formation of complex, ordered structures. researchgate.net |

Theoretical and Computational Investigations of 2 Heptyn 1 One, 1,1 1,3 Phenylene Bis

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of organic molecules. Methods like the B3LYP functional combined with a suitable basis set, such as 6-311G(d,p), are commonly used to optimize the molecular geometry to its lowest energy state.

From this optimized geometry, a wealth of information about the molecule's electronic landscape can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and electronic transport properties. A smaller gap suggests that the molecule can be more easily excited and may exhibit higher reactivity.

Furthermore, the distribution of these frontier orbitals reveals likely sites for electrophilic and nucleophilic attack. For 2-Heptyn-1-one, 1,1'-(1,3-phenylene)bis-, the electron-withdrawing carbonyl groups and the electron-rich alkyne moieties and phenyl ring are expected to be key features in its reactivity profile. A Molecular Electrostatic Potential (MEP) map can also be generated to visualize the electron density distribution and identify regions susceptible to intermolecular interactions.

Illustrative Data Table of Calculated Electronic Properties: (Note: The following data is illustrative of typical outputs from quantum chemical calculations and is not based on actual computed values for 2-Heptyn-1-one, 1,1'-(1,3-phenylene)bis-)

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Chemical reactivity and stability |

| Dipole Moment | 2.5 D | Polarity and intermolecular forces |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of the conformational landscape of flexible molecules like 2-Heptyn-1-one, 1,1'-(1,3-phenylene)bis-.

The two heptynyl chains attached to the central phenyl ring can rotate and fold, leading to a variety of possible conformations. MD simulations can map the potential energy surface associated with these conformational changes, identifying the most stable conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its properties and interactions with other molecules. For instance, the orientation of the two bicyclic fragments in some complex molecules can be nearly orthogonal to each other. researchgate.net

MD simulations are also invaluable for studying intermolecular interactions. By simulating a system containing multiple molecules of 2-Heptyn-1-one, 1,1'-(1,3-phenylene)bis-, one can observe how they pack in a condensed phase and what types of non-covalent interactions, such as van der Waals forces and π-π stacking of the phenyl rings, dominate their association.

Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational methods can accurately predict spectroscopic parameters, which is a vital tool for interpreting experimental spectra and confirming molecular structures. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. nih.gov These calculations are typically performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. researchgate.net The calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data to aid in the assignment of peaks to specific atoms in the molecule. This is particularly useful for complex structures where spectral overlap can make assignments ambiguous.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally. These frequencies correspond to the absorption peaks in an IR spectrum. By analyzing the computed vibrational modes, each calculated frequency can be assigned to a specific type of molecular motion, such as the stretching of C=O and C≡C bonds or the bending of C-H bonds. This allows for a detailed interpretation of the experimental IR spectrum and can help to identify characteristic functional groups within the molecule.

Illustrative Data Table of Predicted Spectroscopic Data: (Note: The following data is illustrative and not based on actual computed values for 2-Heptyn-1-one, 1,1'-(1,3-phenylene)bis-)

| Predicted NMR Chemical Shifts (ppm) | ||

|---|---|---|

| Atom Type | Predicted ¹H Shift | Predicted ¹³C Shift |

| Aromatic C-H | 7.5 - 8.2 | 128 - 135 |

| Alkyne C | - | 80 - 95 |

| Carbonyl C | - | 180 - 190 |

| Predicted IR Vibrational Frequencies (cm⁻¹) | ||

| Vibrational Mode | Predicted Frequency | |

| C=O Stretch | 1650 - 1670 | |

| C≡C Stretch | 2210 - 2240 | |

| Aromatic C-H Stretch | 3050 - 3100 |

Reaction Mechanism Elucidation and Transition State Analysis using Advanced Computational Chemistry Techniques

Advanced computational chemistry techniques are pivotal in mapping out potential reaction pathways for a molecule. This involves identifying the structures of reactants, products, and, most importantly, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For 2-Heptyn-1-one, 1,1'-(1,3-phenylene)bis-, computational methods could be used to explore various potential reactions, such as its behavior in cycloaddition reactions involving the alkyne groups or nucleophilic addition to the carbonyl carbons. By calculating the energies of all stationary points along a proposed reaction coordinate, a detailed energy profile can be constructed.

Techniques such as Intrinsic Reaction Coordinate (IRC) calculations can confirm that a located transition state structure indeed connects the desired reactants and products. The insights gained from these studies are invaluable for understanding the reactivity of the molecule and for designing new synthetic routes or predicting its stability under various conditions.

Future Perspectives and Emerging Research Directions for 2 Heptyn 1 One, 1,1 1,3 Phenylene Bis

Development of Novel and Green Synthetic Routes for Enhanced Sustainability

Traditional syntheses of yne-ketones and diynes often rely on multi-step procedures involving stoichiometric reagents, hazardous solvents, and significant energy input. Future research is poised to pivot towards more sustainable and efficient methodologies for synthesizing 2-Heptyn-1-one, 1,1'-(1,3-phenylene)bis- and its analogues.

Green chemistry principles offer a roadmap for this evolution. rsc.org Key areas of development include the use of recyclable catalysts, solvent-free reaction conditions, and energy-efficient activation methods like microwave irradiation. For instance, the homocoupling of terminal alkynes, a fundamental step in diyne synthesis, can be achieved using recyclable Pd–CuFe2O4 magnetic nanoparticles under aerobic conditions, eliminating the need for ligands and additives. rsc.org Similarly, copper-catalyzed procedures that use air as the oxidant and can be performed under solvent-free microwave conditions represent a significant advancement in sustainability. tandfonline.comresearchgate.netscite.ai A multifunctional Cu@C2N nanocatalyst has also shown promise for Glaser-Hay coupling reactions, offering a pH-switchable and recyclable catalytic system. rsc.org

The table below outlines a comparison between conventional and prospective green synthetic approaches applicable to the target molecule.

| Feature | Conventional Synthetic Routes | Potential Green Synthetic Routes |

| Catalyst | Homogeneous Pd/Cu catalysts (e.g., Sonogashira), often with phosphine (B1218219) ligands. tandfonline.com | Heterogeneous, recyclable catalysts (e.g., Pd–CuFe2O4 nanoparticles, Cu@C2N). rsc.orgrsc.org |

| Solvent | Toxic and carcinogenic solvents like dimethylformamide (DMF) or benzene (B151609). researchgate.net | Solvent-free conditions or benign solvents like water. rsc.orgresearchgate.net |

| Oxidant | Stoichiometric amounts of chemical oxidants. | Molecular oxygen (from air). rsc.orgorganic-chemistry.org |

| Energy Input | Prolonged heating using traditional methods. | Microwave irradiation for rapid heating and shorter reaction times. researchgate.netscite.ai |

| Atom Economy | Often lower due to the use of protecting groups and multi-step processes. | Higher, through cascade reactions and catalyst-based selectivity. thieme-connect.com |

Future research will likely focus on adapting these green methodologies to the specific synthesis of 2-Heptyn-1-one, 1,1'-(1,3-phenylene)bis-, potentially through a one-pot cascade reaction starting from 1,3-dicyanobenzene (B1664544) or similar precursors. researchgate.net

Exploration of Unprecedented Derivatization Pathways and Reactivity Patterns

The unique structure of 2-Heptyn-1-one, 1,1'-(1,3-phenylene)bis-, with its conjugated diyne system and two ketone groups, offers a rich landscape for chemical modification. While classical reactions of alkynes and ketones are well-known, future research can unlock novel transformations.

The conjugated 1,3-diyne moiety is particularly challenging and versatile, with four potential reactive positions. mdpi.com Its hydrofunctionalization—the addition of an E-H bond across a triple bond—can lead to a diverse array of products including enynes, dienes, and allenes, depending on the catalyst and conditions used. rsc.org Transition-metal catalyzed C-H functionalization using 1,3-diynes as a coupling partner is another emerging area, providing direct access to complex heterocyclic compounds. nih.gov Electrophilic metal catalysts can activate the diyne to form alkynyl metal carbene species, which can undergo further reactions like cyclopropanation. acs.org

The ketone functionalities also present opportunities for novel derivatization. Beyond standard reductions and additions, emerging techniques such as the abiotic reduction of ketones catalyzed by metalloenzymes like carbonic anhydrase could offer highly enantioselective transformations under mild conditions. nih.gov

The following table summarizes potential derivatization pathways that warrant exploration.

| Reactive Site | Reaction Type | Potential Reagents/Catalysts | Expected Product Class |

| 1,3-Diyne | Hydroaminocarbonylation | Pd-catalyst, NH4Cl, CO | Mono- or di-substituted amide-enynes. mdpi.com |

| 1,3-Diyne | Hydroboration | NHC-borane, radical initiator | Borylated enynes or dienes. mdpi.com |

| 1,3-Diyne | Cycloaddition/Annulation | Primary amines, CuCl catalyst | Bis-pyrrole derivatives. mdpi.com |

| 1,3-Diyne | C-H Functionalization | Rh(I) or other transition metals | Complex polycyclic aromatic systems. nih.gov |

| Ketone | Enantioselective Reduction | Carbonic anhydrase, silanes | Chiral secondary alcohols. nih.gov |

| Ketone | In Situ Derivatization | Derivatization kits (e.g., FMP, CMP) | Modified functional groups for enhanced analytical detection. nih.gov |

Investigating these pathways will not only expand the chemical toolbox for this class of compounds but also generate novel molecules with unique electronic and steric properties.

Integration into Hybrid Materials and Nanomaterials with Tunable Properties

The rigid, conjugated structure of 2-Heptyn-1-one, 1,1'-(1,3-phenylene)bis- makes it an ideal candidate for incorporation into advanced functional materials. The field of hybrid nanomaterials, which combines organic and inorganic components, offers a platform to harness the unique properties of diyne-containing molecules. nih.govmdpi.com

A primary avenue of research is the topochemical polymerization of diynes to form polydiacetylenes (PDAs). sigmaaldrich.com When diyne monomers are properly aligned in a crystal lattice or self-assembled structure, they can polymerize upon exposure to UV light or heat, creating a highly conjugated polymer backbone. sigmaaldrich.comnih.gov These PDA-based materials are renowned for their chromic properties, exhibiting a distinct color change (typically blue-to-red) in response to external stimuli like temperature, pH, or mechanical stress. sigmaaldrich.comacs.org The presence of ketone groups in the target molecule could influence self-assembly and provide sites for post-polymerization modification.

Furthermore, this molecule can serve as a linker in the construction of other advanced materials:

Conjugated Microporous Polymers (CMPs): By using palladium-catalyzed alkyne-alkyne coupling, diyne-based linkers can be used to synthesize CMPs. rsc.org These materials possess high thermal stability and large surface areas, making them promising for applications in energy storage, such as supercapacitor electrodes. rsc.org

Hybrid Perovskites: Diyne-containing organic cations have been integrated into 2D organic-inorganic hybrid perovskites. researchgate.net Upon thermal treatment, the diynes polymerize within the perovskite layers, creating conducting polymer networks that can enhance the material's optoelectronic properties and stability for potential use in solar cells. researchgate.net

Silylene-Diacetylene Polymers: The molecule could be adapted for copolymerization with silylene precursors to create organosilicon polymers with unique optical and electronic properties. acs.org

The table below details potential material applications and the tunable properties that could be achieved.

| Material Type | Method of Integration | Key Tunable Properties | Potential Application |

| Polydiacetylenes (PDAs) | Self-assembly followed by UV/thermal polymerization. sigmaaldrich.com | Chromatic response (color change), fluorescence. sigmaaldrich.comnih.gov | Biosensors, chemical sensors, smart coatings. |

| Conjugated Microporous Polymers (CMPs) | Palladium-catalyzed alkyne-alkyne coupling. rsc.org | Specific surface area, porosity, electrochemical capacitance. rsc.org | Supercapacitors, gas storage/separation. |

| Hybrid Perovskites | Incorporation as an organic cation linker. researchgate.net | Optical bandgap, charge carrier density, stability. researchgate.net | Solar cells, optoelectronic devices. |

| Metal-Organic Frameworks (MOFs) | Use as a rigid organic linker. | Pore size, framework topology, catalytic activity. | Catalysis, sensing, drug delivery. |

The ability to tune these properties by modifying the molecular structure or the integration method is a key driver for future research in this area.

Interdisciplinary Research Opportunities Beyond Traditional Organic Synthesis

The unique electronic and structural features of 2-Heptyn-1-one, 1,1'-(1,3-phenylene)bis- open doors to a wide range of interdisciplinary research fields beyond its synthesis and basic reactivity.

Molecular Electronics: The fully π-conjugated backbone that can be formed from this molecule is of great interest for molecular-scale electronic components. Research into diyne-linked polymers has already demonstrated their potential as electrode materials. rsc.org The defined length and rigidity of the monomer could allow for its use in molecular wires or switches.

Biosensing and Diagnostics: The stimuli-responsive nature of polydiacetylenes (PDAs) derived from such monomers is highly applicable to biosensor development. sigmaaldrich.com For example, PDA-based vesicles or nanotubes can be functionalized with biological recognition elements (e.g., antibodies, enzymes). The binding of a target analyte can induce mechanical stress on the polymer backbone, triggering a detectable colorimetric or fluorescent signal. nih.gov The ketone groups on the monomer could serve as convenient handles for bioconjugation.

Medicinal Chemistry and Drug Discovery: While many diyne compounds are explored for materials science, related structures have been investigated for their biological activity. benthamdirect.comwm.edu Asymmetric diynes and polyynes have been shown to possess a range of biological properties, suggesting that derivatives of 2-Heptyn-1-one, 1,1'-(1,3-phenylene)bis- could be screened for antimicrobial or other therapeutic activities. wm.edu

Astrochemistry: Simple diacetylene (butadiyne) has been identified in interstellar space, including the atmosphere of Titan and protoplanetary nebulae. wikipedia.org Studying the formation, reactivity, and spectroscopic properties of more complex derivatives like 2-Heptyn-1-one, 1,1'-(1,3-phenylene)bis- under simulated astrophysical conditions could provide insights into the chemical evolution of carbon-rich molecules in the cosmos.

These interdisciplinary avenues highlight that the future of this compound is not confined to the organic chemistry lab but extends into materials engineering, nanotechnology, medicine, and planetary science.

Q & A

Q. What are the primary synthetic routes for 2-Heptyn-1-one, 1,1'-(1,3-phenylene)bis-, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves refluxing a 1,3-phenylene core precursor (e.g., 1,3-dibromobenzene) with propargyl ketone derivatives in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., ethyl methyl ketone) for 10–12 hours . Optimization may include:

- Catalyst selection : Transition metals (e.g., CuI) can enhance alkyne coupling efficiency.

- Solvent choice : Polar solvents improve solubility of aromatic intermediates.

- Temperature control : Reflux conditions (~80–100°C) balance reaction rate and byproduct minimization.

Purification is achieved via column chromatography or recrystallization.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize the compound’s structure?

Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for 1,3-phenylene) and alkyne protons (δ 2.1–2.5 ppm). Carbonyl carbons (C=O) appear at ~200–210 ppm .

- IR Spectroscopy : Confirm C≡C stretches (~2100–2260 cm⁻¹) and ketone C=O (~1680–1750 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) should match the molecular formula (C₁₆H₁₄O₂).

Q. What are the initial applications of this compound in materials science or catalysis?

Methodological Answer: The 1,3-phenylene backbone and terminal alkynes make it suitable for:

- Coordination polymers : Act as a ligand for transition metals (e.g., Pd, Cu) to construct porous frameworks .

- Click chemistry : Terminal alkynes enable Huisgen cycloaddition for functionalized materials .

Advanced Research Questions

Q. How do computational methods (DFT, molecular docking) aid in predicting reactivity or biological activity?

Methodological Answer:

- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack. For example, the alkyne moiety shows high electron density, favoring metal coordination .

- Molecular Docking : Screens potential biological targets (e.g., enzymes) by simulating binding affinities of the ketone and alkyne groups .

Q. How can researchers resolve contradictions in spectroscopic data or synthetic yields?

Methodological Answer:

- Data Triangulation : Cross-validate NMR/IR/MS results with X-ray crystallography (e.g., single-crystal structure analysis confirms spatial arrangement ).

- Reaction Monitoring : Use in-situ techniques like FT-IR or GC-MS to track intermediates and adjust conditions (e.g.,延长 reaction time if byproducts dominate) .

Q. What strategies improve the compound’s stability under varying experimental conditions?

Methodological Answer:

- Storage : Keep in inert atmospheres (Ar/N₂) at –20°C to prevent oxidation of alkynes.

- Functionalization : Introduce protective groups (e.g., TMS for alkynes) during synthesis to enhance stability .

- Solvent Compatibility : Avoid protic solvents (e.g., H₂O, alcohols) that may hydrolyze ketones.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.